4-Bromo-3-chloro-2-fluorobenzenesulfonamide
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Overview
Description
4-Bromo-3-chloro-2-fluorobenzenesulfonamide is a chemical compound with the molecular formula C6H4BrClFNO2S. It is a sulfonamide derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-chloro-2-fluorobenzenesulfonamide typically involves the sulfonation of a suitable aromatic precursor followed by halogenation. One common method includes the reaction of 3-chloro-2-fluoroaniline with bromine in the presence of a sulfonating agent such as sulfuric acid. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and halogenation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-chloro-2-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex biaryl structures .
Scientific Research Applications
4-Bromo-3-chloro-2-fluorobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloro-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluorobenzenesulfonamide
- 4-Bromo-3-fluorobenzenesulfonamide
- 4-Bromo-2-fluorobenzonitrile
- 4-Bromo-2-fluorobenzoic acid
Uniqueness
4-Bromo-3-chloro-2-fluorobenzenesulfonamide is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C6H4BrClFNO2S |
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Molecular Weight |
288.52 g/mol |
IUPAC Name |
4-bromo-3-chloro-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C6H4BrClFNO2S/c7-3-1-2-4(13(10,11)12)6(9)5(3)8/h1-2H,(H2,10,11,12) |
InChI Key |
NQHLPDSDGOCFQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1S(=O)(=O)N)F)Cl)Br |
Origin of Product |
United States |
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